

Comparative Analysis of Gadosircoclamide and Gadobutrol: A Data-Driven Guide

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Compound of Interest

Compound Name: Gadosircoclamide

Cat. No.: B15550440

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A direct comparative analysis between **Gadosircoclamide** and Gadobutrol is not feasible at this time due to a significant disparity in publicly available data. While Gadobutrol is a well-established and extensively studied gadolinium-based contrast agent (GBCA) with a wealth of experimental and clinical data, **Gadosircoclamide** appears to be a research or developmental compound with limited to no published scientific literature on its performance and safety profile.

This guide will provide a comprehensive overview of the available data for Gadobutrol, including its key performance characteristics and the methodologies used to assess them. Basic identifying information for **Gadosircoclamide** is also included to the extent that it is available.

Gadobutrol: A Comprehensive Overview

Gadobutrol is a second-generation, extracellular, non-ionic, macrocyclic gadolinium-based contrast agent used to enhance contrast in magnetic resonance imaging (MRI) and magnetic resonance angiography (MRA).[1][2] Its macrocyclic structure provides high kinetic and thermodynamic stability, which is associated with a lower risk of gadolinium ion release compared to linear agents.[3][4]

Physicochemical Properties and Relaxivity

A key performance indicator for a T1 contrast agent is its relaxivity (r_1), which measures the agent's efficiency in shortening the spin-lattice relaxation time of water protons, leading to a brighter signal in T1-weighted images. Gadobutrol is known for its high T1 relaxivity.[5]

Property	Value	References
Molar Concentration	1.0 M	
r1 Relaxivity (in plasma, 37°C, 1.5 T)	~5.2 L/(mmol·s)	
r2 Relaxivity (in plasma, 37°C, 1.5 T)	~6.1 L/(mmol·s)	
Thermodynamic Stability (log Keq)	21.8	
Viscosity (37°C)	4.96 mPa·s	
Osmolality (37°C)	1603 mOsm/kg	

Safety and Tolerability

Gadobutrol has been extensively studied in clinical trials and post-marketing surveillance and is considered to have a favorable safety profile. The incidence of adverse drug reactions is low, with most being mild to moderate in severity and transient.

Adverse Drug Reaction (ADR) Incidence	Rate	Population	References
Overall ADRs (Clinical Trials)	3.4% - 4.0%	4549 - 7856 patients	
Overall ADRs (Post-marketing)	0.0356%	>100 million administrations	
Most Common ADRs	Nausea, Headache, Dysgeusia, Feeling Hot	Clinical Trials	
Serious Adverse Events (Clinical Trials)	<0.1%	7856 patients	
ADRs in Pediatric Patients (<18 years)	0.5% - 0.84%	1142 - 7292 children	

Gadosircoclamide: Available Information

Gadosircoclamide is identified as a radiodiagnostic and MRI agent. However, it is primarily available from chemical suppliers for research use only, and there is a lack of published studies detailing its efficacy, stability, and safety in comparison to established agents like Gadobutrol.

Property	Value	References
CAS Number	1801159-68-1	
Chemical Formula	C ₂₃ H ₃₈ GdN ₅ O ₇	
Molecular Weight	653.84 g/mol	

One supplier notes that **Gadosircoclamide** can be used as an MRI agent with "high relaxivity, good stability and safety," but provides no supporting experimental data.

Experimental Protocols

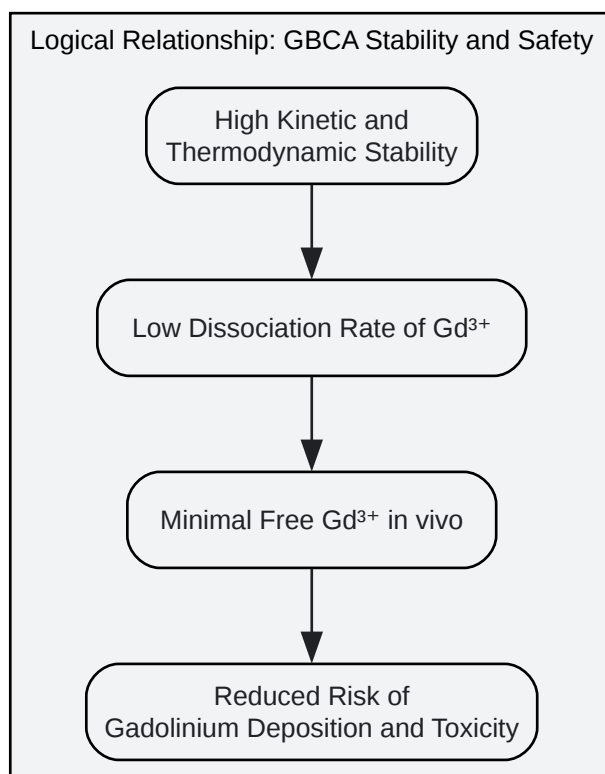
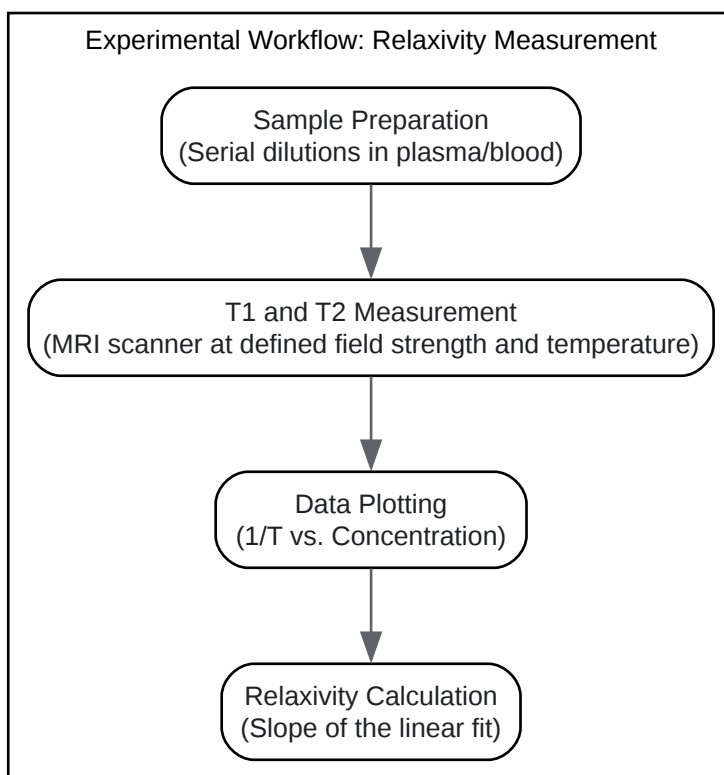
Detailed experimental protocols for **Gadosircoclamide** are not available. The following are generalized methodologies for assessing the key performance characteristics of gadolinium-based contrast agents, which would be applicable to both Gadobutrol and any future studies on **Gadosircoclamide**.

Relaxivity Measurement

The determination of r_1 and r_2 relaxivities is crucial for characterizing the efficacy of a GBCA.

Methodology:

- **Sample Preparation:** A series of dilutions of the contrast agent are prepared in a relevant medium, such as human plasma or whole blood, to cover a range of concentrations.
- **T1 and T2 Measurement:** The longitudinal (T_1) and transverse (T_2) relaxation times of the water protons in each sample are measured at a specific magnetic field strength (e.g., 1.5 T, 3 T) and temperature (e.g., 37°C) using an MRI scanner or a relaxometer.
- **Data Analysis:** The reciprocal of the measured relaxation times ($1/T_1$ and $1/T_2$) are plotted against the concentration of the gadolinium agent.
- **Relaxivity Calculation:** The slope of the resulting linear plot represents the relaxivity (r_1 or r_2) in units of $L/(mmol \cdot s)$.



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